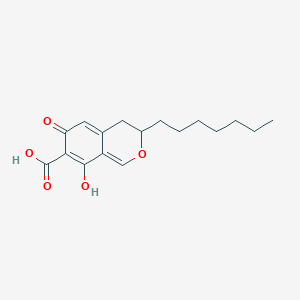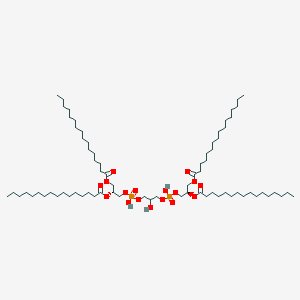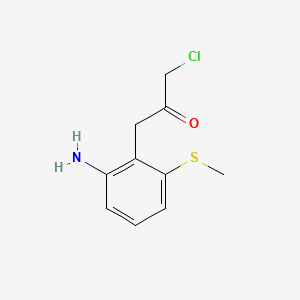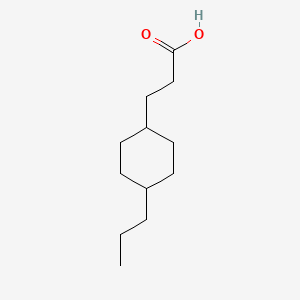![molecular formula C32H48BrN3O4 B14077281 [(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MeTC7 is a compound known for its role as a Vitamin D receptor antagonist. It selectively inhibits the Vitamin D receptor, which has implications in various biological processes, including cancer cell viability and growth. The compound has shown promise in reducing the growth of neuroblastoma and other cancer cell lines .
Preparation Methods
MeTC7 can be synthesized from 7-dehydrocholesterol in two steps . The synthetic route involves the following steps:
Step 1: Conversion of 7-dehydrocholesterol to an intermediate compound.
Step 2: Further modification of the intermediate to produce MeTC7.
The reaction conditions for these steps typically involve specific reagents and catalysts to facilitate the transformations. Industrial production methods for MeTC7 would likely involve scaling up these synthetic routes while ensuring purity and yield optimization.
Chemical Reactions Analysis
MeTC7 undergoes various chemical reactions, including:
Oxidation: MeTC7 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify MeTC7 to produce reduced forms.
Substitution: MeTC7 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Scientific Research Applications
MeTC7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of the Vitamin D receptor and its effects on various chemical pathways.
Biology: Investigated for its role in modulating biological processes, including cell viability and growth.
Mechanism of Action
MeTC7 exerts its effects by selectively inhibiting the Vitamin D receptor. This inhibition prevents the receptor from undergoing heterodimerization with coactivators and calcitriol, thereby modulating the expression of target genes. The molecular targets and pathways involved include the Vitamin D receptor and its associated signaling pathways .
Comparison with Similar Compounds
MeTC7 is unique in its selective inhibition of the Vitamin D receptor. Similar compounds include:
BMS202: Targets the PD-L1/PD-1 axis but differs structurally and mechanistically from MeTC7.
CA-170: Another small molecule targeting the PD-L1/PD-1 axis.
INCB086550: Also targets the PD-L1/PD-1 axis but has different structural and mechanistic properties compared to MeTC7.
MeTC7 stands out due to its specific inhibition of the Vitamin D receptor and its potential therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C32H48BrN3O4 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate |
InChI |
InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25?,29-,30-,31-,32+/m1/s1 |
InChI Key |
LBFDLJSQMPCWKK-RBRUHCLLSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)


![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)







![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
